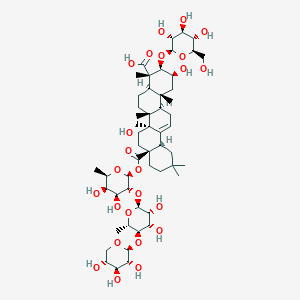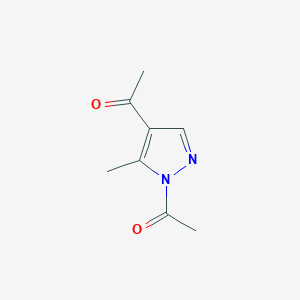
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride, also known as DABA, is a chemical compound that has been the subject of extensive scientific research. It is a derivative of the amino acid tyrosine and has been found to have a range of potential applications in the fields of medicine, biochemistry, and pharmacology.
Mecanismo De Acción
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride has been found to exert its effects through a variety of mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species and the modulation of various signaling pathways. It has also been found to interact with cellular membranes and proteins, potentially influencing their function.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride can have a range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, potentially offering a new avenue for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride in lab experiments is its relatively low cost and ease of synthesis. However, it can be challenging to work with due to its low solubility in water and other solvents. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Direcciones Futuras
There are numerous potential future directions for research involving 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride. One area of interest is its use as a building block for the synthesis of novel drugs and compounds. Additionally, further investigation into its potential as an antioxidant, anti-inflammatory agent, and neuroprotective agent could lead to the development of new therapies for a variety of diseases. Finally, the potential use of 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride in the field of materials science, particularly in the development of new polymers and materials, is an area that warrants further exploration.
Aplicaciones Científicas De Investigación
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its use as a building block for the synthesis of novel drugs and compounds. 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride has also been studied for its potential as an antioxidant, with researchers investigating its ability to scavenge free radicals and protect cells from oxidative damage.
Propiedades
Número CAS |
177960-39-3 |
|---|---|
Nombre del producto |
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride |
Fórmula molecular |
C7H10Cl2N2O3 |
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
3,5-diamino-4-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O3.2ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,10H,8-9H2,(H,11,12);2*1H |
Clave InChI |
PTPSGXXEBQSVSM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)O)N)C(=O)O.Cl.Cl |
SMILES canónico |
C1=C(C=C(C(=C1N)O)N)C(=O)O.Cl.Cl |
Otros números CAS |
177960-39-3 |
Sinónimos |
3,5-diamino-4-hydroxybenzoic acid dihydrochloride ALT 486 ALT-486 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)



![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)




